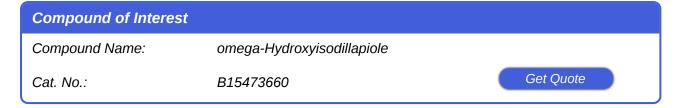


The Versatile Bioactivity of Dillapiole Analogues: A Structure-Activity Relationship Guide

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For Researchers, Scientists, and Drug Development Professionals

Dillapiole, a phenylpropanoid readily available from sources like dill weed and Piper aduncum, has emerged as a promising scaffold in drug discovery. Its diverse biological activities, including anti-inflammatory, insecticidal, and antileishmanial properties, have spurred research into the synthesis and evaluation of its analogues. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of the biological performance of dillapiole and its key analogues, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological efficacy of dillapiole analogues is significantly influenced by modifications to the allyl side chain and the substituents on the aromatic ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of their anti-inflammatory, insecticidal, and antileishmanial activities.

Anti-inflammatory Activity

The anti-inflammatory potential of dillapiole and its analogues has been primarily evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.



Compound	Structure	Maximum Inhibition of Edema (%)	Time of Max. Inhibition (hours)	Key SAR Insights
Dillapiole	5-allyl-6,7- dimethoxy-1,3- benzodioxole	35	1	The parent compound with moderate activity.[1]
Di-hydrodillapiole	5-propyl-6,7- dimethoxy-1,3- benzodioxole	42	1	Saturation of the allyl side chain to a propyl group enhances anti-inflammatory activity.[1]
Isodillapiole	5-(prop-1-en-1-yl)-6,7- dimethoxy-1,3- benzodioxole	Very weak activity	-	Isomerization of the double bond in the side chain significantly reduces activity. [2]
Safrole	5-allyl-1,3- benzodioxole	Less potent than dillapiole	-	The absence of the two methoxy groups on the aromatic ring diminishes activity, highlighting their importance.[2]

Insecticidal Activity

Dillapiole and its derivatives have shown significant insecticidal and synergistic activities, particularly against agricultural pests and disease vectors.



Compound	Target Species	Bioassay	LD50/LC50	Key SAR Insights
Dillapiole	Spodoptera frugiperda	Topical Application	0.35 ppm	Exhibits potent insecticidal activity.[3][4][5]
Dillapiole + β- caryophyllene	Spodoptera frugiperda	Topical Application	0.03 ppm	Strong synergistic effect observed.[3][4][5]
Dillapiole + methyl eugenol	Spodoptera frugiperda	Topical Application	0.05 ppm	Significant synergistic activity.[3][4][5]
Dillapiole + α- humulene	Spodoptera frugiperda	Topical Application	0.05 ppm	Notable synergistic effect. [3][4][5]
Dillapiole + β- pinene	Spodoptera frugiperda	Topical Application	0.44 ppm	Antagonistic effect observed. [3][4][5]

Antileishmanial Activity

Several dillapiole analogues have been evaluated for their efficacy against Leishmania species, the causative agents of leishmaniasis.



Compound	Leishmania Species	IC50 (μM)	Key SAR Insights
Dillapiole	L. amazonensis	69.3[6][7][8]	Moderate activity.
Dillapiole	L. braziliensis	59.4[6][8]	Moderate activity.
Di-hydrodillapiole	L. amazonensis	99.9[7][8]	Reduction of the allyl group decreases activity.
Di-hydrodillapiole	L. braziliensis	90.5[7][8]	Reduction of the allyl group decreases activity.
Isodillapiole	L. amazonensis	122.9[7][8]	Isomerization of the double bond significantly reduces activity.
Isodillapiole	L. braziliensis	109.8[7][8]	Isomerization of the double bond significantly reduces activity.
Dillapiole n-butyl ether (DBE)	L. amazonensis	1.6 - 3.0[7][9][10]	Etherification of the allyl side chain can dramatically increase potency.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide the methodologies for the key bioassays cited in this guide.

Synthesis of Dillapiole Analogues

The semisynthetic analogues of dillapiole are typically obtained through straightforward organic reactions.[1]



- Di-hydrodillapiole (Reduction): Dillapiole is reduced using sodium borohydride (NaBH₄) in the presence of nickel(II) chloride (NiCl₂·6H₂O) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until completion, followed by standard workup procedures including extraction and purification by column chromatography.
- Isodillapiole (Isomerization): Dillapiole is refluxed with a solution of potassium hydroxide
 (KOH) in an alcohol such as ethanol or butanol. The reaction leads to the migration of the
 double bond to a thermodynamically more stable position. The product is then isolated and
 purified.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a widely accepted model for evaluating the anti-inflammatory activity of compounds.

- Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
- Treatment: The test compounds (e.g., dillapiole, di-hydrodillapiole) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg).
 A control group receives the vehicle only.
- Induction of Edema: One hour after treatment, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
- Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis: The percentage inhibition of edema is calculated for each group with respect
 to the control group. Statistical analysis is performed using ANOVA followed by a suitable
 post-hoc test.

Topical Application Insecticidal Bioassay

This method is used to determine the intrinsic toxicity of a compound to an insect.[11][12][13] [14][15]



- Insects: A susceptible laboratory strain of the target insect (e.g., Spodoptera frugiperda larvae or Aedes aegypti adults) is used.
- Preparation of Test Solutions: The test compounds are dissolved in a volatile solvent like acetone to prepare a range of concentrations.
- Application: A small, precise volume (e.g., 0.5-1 μL) of the test solution is applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent alone.
- Observation: The treated insects are held in a controlled environment, and mortality is recorded at specified time intervals (e.g., 24 and 48 hours).
- Data Analysis: The lethal dose required to kill 50% of the test population (LD50) is calculated using probit analysis.

In Vitro Antileishmanial Assay (Promastigote Viability)

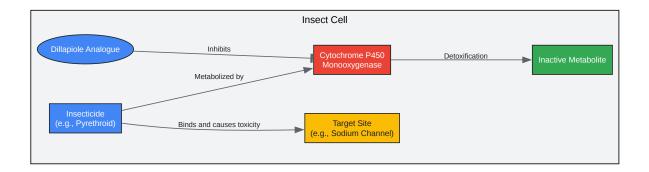
This assay determines the direct effect of compounds on the extracellular, motile form of the Leishmania parasite.[16][17][18][19][20]

- Parasite Culture: Leishmania promastigotes (e.g., L. amazonensis) are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 26°C.
- Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well
 plates. The test compounds are added at various concentrations. A standard antileishmanial
 drug (e.g., pentamidine) is used as a positive control, and a vehicle-treated group serves as
 a negative control.
- Incubation: The plates are incubated at 26°C for a specific period (e.g., 48 or 72 hours).
- Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT or resazurin assay, which measures metabolic activity.
- Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.



Visualizing Mechanisms and Workflows

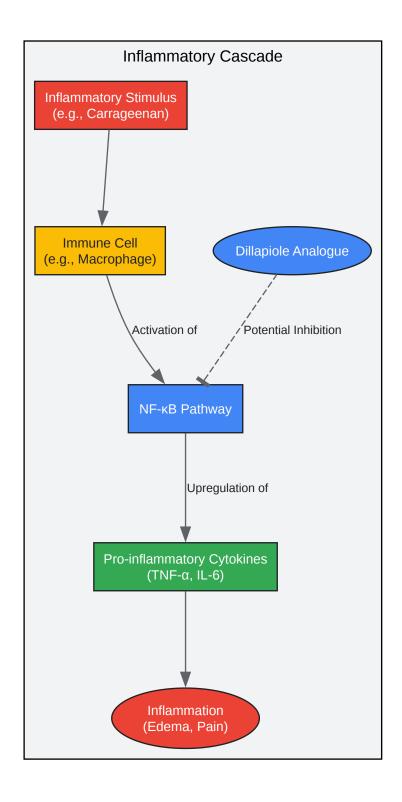
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate key aspects of dillapiole's bioactivity and evaluation.



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Figure 1: Mechanism of insecticidal synergism of dillapiole analogues.

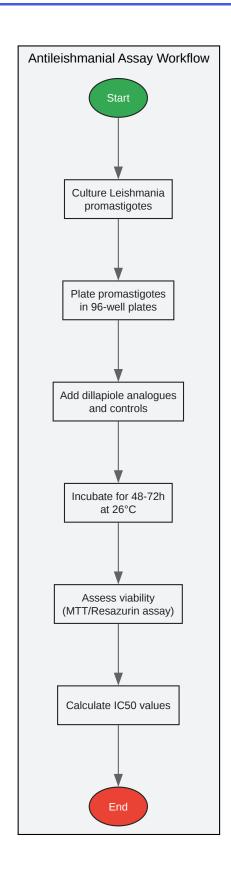




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Figure 2: Potential anti-inflammatory mechanism of dillapiole analogues.





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Figure 3: Experimental workflow for in vitro antileishmanial screening.



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